m-PEG8-醛

描述

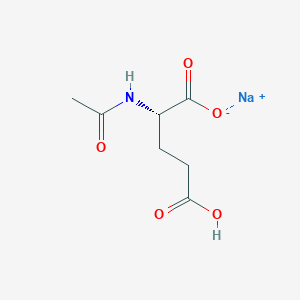

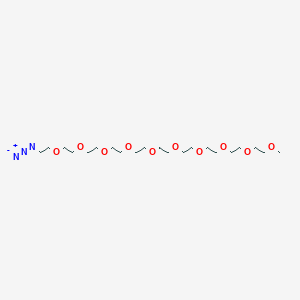

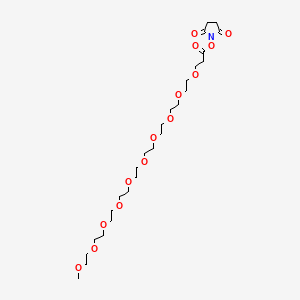

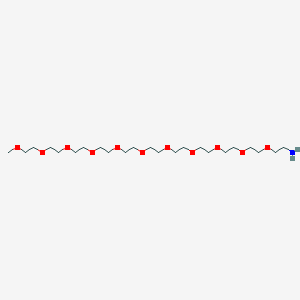

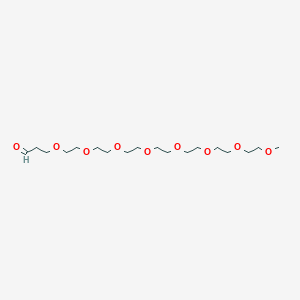

m-PEG8-aldehyde, also known as 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal, is a compound with the molecular formula C18H36O9 . It is a monodisperse PEG linker that is reactive to hydrazide and aminooxy groups, which are commonly used in biomolecular probes for labeling and crosslinking carbonyls (oxidized carbohydrates) .

Molecular Structure Analysis

The molecular weight of m-PEG8-aldehyde is 396.5 g/mol . The InChI string representation of its structure is InChI=1S/C18H36O9/c1-20-5-6-22-9-10-24-13-14-26-17-18-27-16-15-25-12-11-23-8-7-21-4-2-3-19/h3H,2,4-18H2,1H3 . The Canonical SMILES representation is COCCOCCOCCOCCOCCOCCOCCOCCC=O .

Chemical Reactions Analysis

While specific chemical reactions involving m-PEG8-aldehyde are not available, it’s known that aldehydes can undergo a variety of reactions, including oxidation, reduction, and nucleophilic addition .

Physical And Chemical Properties Analysis

m-PEG8-aldehyde has a molecular weight of 396.5 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 24 . The exact mass and monoisotopic mass are 396.23593272 g/mol . The topological polar surface area is 90.9 Ų . The heavy atom count is 27 .

科学研究应用

1. 药物靶向的纳米载体开发

Kale 和 Torchilin(2007 年)的一项研究探讨了源自脂肪族和芳香族醛的 pH 敏感 PEG-PE 共轭物的合成。这些共轭物表现出受控的 pH 敏感性,这对于生物刺激介导的药物靶向至关重要。这些共轭物形成的胶束对酸性 pH 具有高敏感性,而在生理 pH 下稳定,使其成为潜在的药物纳米载体候选物,可以在病理位点或 pH 降低的细胞内区室(如肿瘤或内体)特异性释放其货物 (Kale & Torchilin, 2007)。

2. 蛋白质修饰用于生物技术应用

Inada 等人(1995 年)的研究重点是使用 PEG 或其衍生物来修饰蛋白质和其他生物活性分子。这种化学修饰改善了治疗性蛋白质的特性,例如降低免疫反应性、延长清除时间和增强生物稳定性。此外,聚乙二醇化增加了酶在有机溶剂中的溶解度和活性,扩展了它们在有机合成和生物转化过程中的应用 (Inada et al., 1995)。

3. 表面改性以减少非特异性相互作用

Groll 等人(2005 年)研究了在表面接枝聚(乙二醇)(PEG)以减少与蛋白质的非特异性相互作用。他们的方法包括使用线性甲氧基封端的 PEG-醛和星形 PEG 预聚物来改性表面,从而有效防止蛋白质吸附。这项研究提出了一种有希望的策略,即为各种生物和医学应用创建具有最小蛋白质结合的表面 (Groll et al., 2005)。

4. 酶稳定性和活性增强

Lu 等人(2018 年)证明了使用 PEG(特别是单甲氧基聚乙二醇醛 (mPEG-ALD))来增强酶的稳定性和活性的方法。他们用 mPEG-ALD 修饰商业纤维素酶,得到的改性纤维素酶在水解天然纤维素方面表现出优异的稳定性和性能。这种方法对工业生物技术具有重要意义,特别是在生物燃料生产领域 (Lu et al., 2018)。

安全和危害

m-PEG8-aldehyde should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

作用机制

Target of Action

m-PEG8-aldehyde is a monodisperse PEG linker that primarily targets hydrazide and aminooxy groups . These groups are commonly used in biomolecular probes for labeling and crosslinking carbonyls (oxidized carbohydrates) . The aldehyde group in m-PEG8-aldehyde reacts specifically with these targets .

Mode of Action

The aldehyde group in m-PEG8-aldehyde forms a covalent bond with the hydrazide and aminooxy groups . This interaction results in the formation of a stable compound, which is soluble in aqueous media due to the hydrophilic PEG spacer .

Biochemical Pathways

It’s known that the compound is used in the synthesis of antibody-drug conjugates (adcs) . ADCs are designed to target specific cells, such as cancer cells, without affecting healthy cells. The m-PEG8-aldehyde linker plays a crucial role in this process by connecting the antibody to the drug molecule.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of m-PEG8-aldehyde’s action is the formation of a stable compound with hydrazide and aminooxy groups . This compound can be used in the synthesis of ADCs , which are designed to deliver a drug directly to specific cells, thereby minimizing the impact on healthy cells.

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O9/c1-20-5-6-22-9-10-24-13-14-26-17-18-27-16-15-25-12-11-23-8-7-21-4-2-3-19/h3H,2,4-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFQSSVTZOVAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG8-aldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

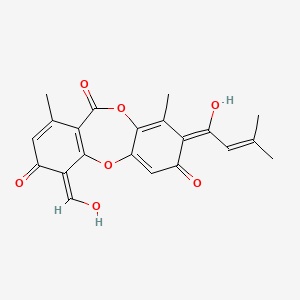

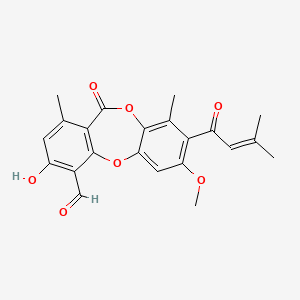

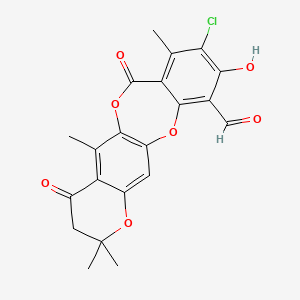

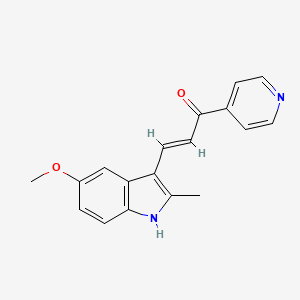

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。